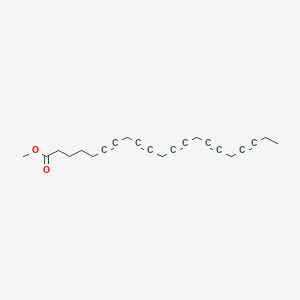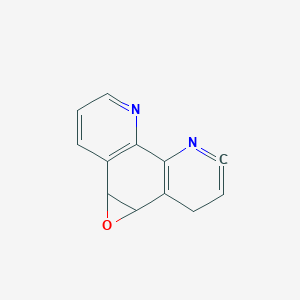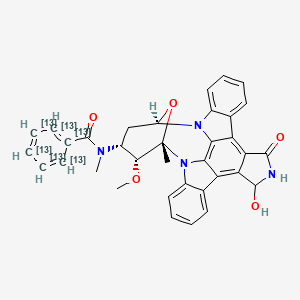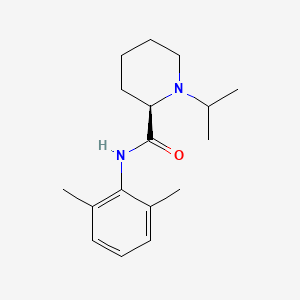
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide; Ropivacaine EP Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: Ropivacaine EP Impurity E , is a chemical compound that serves as an impurity in the synthesis of Ropivacaine. Ropivacaine is a long-acting local anesthetic used for surgical anesthesia and acute pain management. The presence of impurities like Ropivacaine EP Impurity E is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves several steps, typically starting with the preparation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled temperature and pressure conditions.
Introduction of the Dimethylphenyl Group: This is achieved through a substitution reaction where the piperidine ring is reacted with 2,6-dimethylphenyl chloride in the presence of a base like sodium hydride.
Carboxamide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure the reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Ropivacaine and its impurities.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is conducted to understand its pharmacokinetics and pharmacodynamics as an impurity in Ropivacaine formulations.
Industry: It is used in the development and optimization of analytical methods for quality control in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves its interaction with sodium channels in nerve cells. By binding to these channels, it inhibits the influx of sodium ions, thereby blocking nerve signal transmission. This action is similar to that of Ropivacaine, although the impurity itself may have different binding affinities and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bupivacaine: Another long-acting local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A shorter-acting local anesthetic with a different aromatic ring structure.
Mepivacaine: Similar to Ropivacaine but with a different substitution pattern on the piperidine ring.
Uniqueness
- It has distinct chemical properties and reactivity compared to other local anesthetics, making it a critical compound for quality control in pharmaceutical production.
Ropivacaine EP Impurity E: is unique in its specific structural configuration and its role as an impurity in Ropivacaine synthesis.
This detailed article provides a comprehensive overview of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H26N2O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(2R)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m1/s1 |
InChI-Schlüssel |
DLKZMUOUUWXTAZ-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C(C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



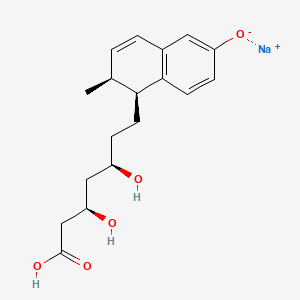
![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
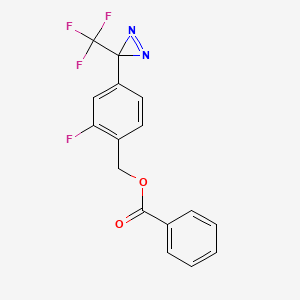
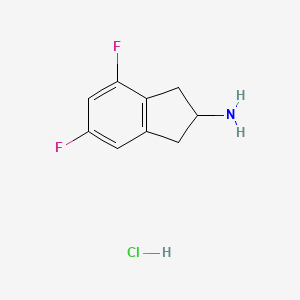
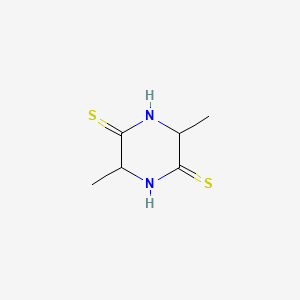
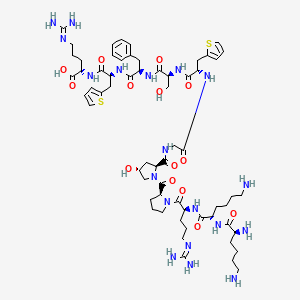
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
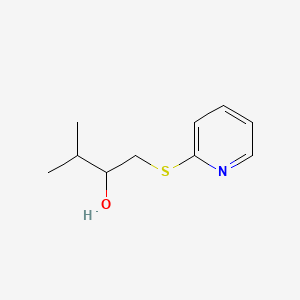
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
